REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[NH:7][S:8]([C:11]3=[CH:12][CH:13]=[CH:14][C:3](=[C:4]23)[CH:2]=1)(=O)=O.[H-].COCCO[Al+]OCCOC.[Na+].[H-].C1(C)C=CC=CC=1.S(=O)(=O)(O)O>C(COC)OC.O>[NH2:7][C:5]1[CH:6]=[CH:1][CH:2]=[C:3]2[C:4]=1[C:11]([SH:8])=[CH:12][CH:13]=[CH:14]2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
3.4 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined ether solutions were washed with water (75 mL)
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
(magnesium sulfate) and removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC=C2C=CC=C(C12)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |